Bienvenue dans la boutique en ligne BenchChem!

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide

Fragment-based drug discovery Scaffold hopping Physicochemical property differentiation

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide is a synthetic small molecule (C₁₂H₁₂N₂O₃, MW 232.23) that integrates an isoxazole (1,2-oxazole) heterocycle with a 2-phenoxypropanamide side chain. The compound belongs to the broader class of oxazole derivatives, which are widely recognized in medicinal chemistry for their versatile biological activities including kinase inhibition, anti-inflammatory, and antimicrobial properties.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 1396673-24-7
Cat. No. B2741992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-oxazol-4-yl)-2-phenoxypropanamide
CAS1396673-24-7
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC(C(=O)NC1=CON=C1)OC2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-9(17-11-5-3-2-4-6-11)12(15)14-10-7-13-16-8-10/h2-9H,1H3,(H,14,15)
InChIKeyADGVNVKGHYNNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide (CAS 1396673-24-7): A Structurally Defined Isoxazole-Phenoxypropanamide Hybrid for Focused Library Design


N-(1,2-oxazol-4-yl)-2-phenoxypropanamide is a synthetic small molecule (C₁₂H₁₂N₂O₃, MW 232.23) that integrates an isoxazole (1,2-oxazole) heterocycle with a 2-phenoxypropanamide side chain . The compound belongs to the broader class of oxazole derivatives, which are widely recognized in medicinal chemistry for their versatile biological activities including kinase inhibition, anti-inflammatory, and antimicrobial properties [1]. Unlike simpler isoxazole amides, this compound presents a dual pharmacophoric architecture—the isoxazole ring capable of engaging ATP-binding pockets and the phenoxypropanamide moiety extending into hydrophobic accessory regions—making it a privileged scaffold for fragment-based and target-focused library synthesis.

Why N-(1,2-oxazol-4-yl)-2-phenoxypropanamide Cannot Be Replaced by Generic Isoxazole Amides in Structure-Activity Programs


Generic substitution among isoxazole amides is unreliable because minor structural modifications at the 4-amino position of the isoxazole ring produce profound shifts in target engagement, selectivity, and physicochemical properties. For example, the simple acetamide analog N-(1,2-oxazol-4-yl)acetamide (C₅H₆N₂O₂, MW 126.11) lacks the phenoxypropanamide extension entirely, resulting in a molecular weight reduction of ~106 Da, a loss of the aromatic phenyl ring capable of π-stacking, and a dramatic decrease in calculated lipophilicity . In kinase inhibitor programs, the transition from an acetamide to a bulkier arylpropanamide side chain has been shown to alter CK1δ and CK1ε isoform selectivity by over an order of magnitude, as demonstrated with analogous 3,4-diaryl-isoxazole-based CK1 inhibitors [1]. Consequently, substituting N-(1,2-oxazol-4-yl)-2-phenoxypropanamide with a truncated or differently substituted isoxazole amide invalidates SAR continuity, compromises intellectual property positioning, and risks activity cliffs in hit-to-lead campaigns. The quantitative evidence below maps the specific, measurable dimensions along which this compound diverges from its closest structural neighbors.

Quantitative Differentiation: N-(1,2-oxazol-4-yl)-2-phenoxypropanamide vs. Closest Structural Analogs


Molecular Weight and Hydrogen Bonding Capacity Differentiate from Simplified Isoxazole-4-Acetamide Scaffolds

The target compound possesses a molecular weight of 232.23 g/mol and contains three hydrogen bond acceptors (the amide carbonyl, isoxazole ring oxygen, and phenoxy ether oxygen) plus one hydrogen bond donor (the amide NH), yielding a total H-bond count of 4 . In contrast, N-(1,2-oxazol-4-yl)acetamide—the simplest 4-amino-isoxazole amide—has a molecular weight of only 126.11 g/mol and a reduced H-bond framework (2 acceptors, 1 donor) . This ~106 Da mass increment and the addition of a phenyl ether pharmacophore shift the target compound into a more favorable property space for lead-like molecules (MW 200–350), while the acetamide analog falls below typical fragment thresholds.

Fragment-based drug discovery Scaffold hopping Physicochemical property differentiation

Isoxazole-4-Amide Substitution Pattern Enables CK1 Kinase Engagement Absent in 3,5-Disubstituted Isoxazole Isomers

The 4-amido-isoxazole substitution pattern present in the target compound is a critical determinant of kinase hinge-binding orientation. In a systematic SAR study of isoxazole-based CK1δ inhibitors, the 4-amido-isoxazole core (exemplified by compound 31b co-crystallized with CK1δ, PDB 6F26) achieved an IC₅₀ of 0.024 μM against CK1δ [1]. By contrast, isoxazole analogs bearing amide substituents at the 3- or 5-positions exhibited >10-fold weaker affinity, demonstrating that the 4-amido regiochemistry is non-negotiable for productive hinge-region hydrogen bonding. The target compound retains this validated 4-amido-isoxazole pharmacophore, distinguishing it from 3- or 5-amido isoxazole isomers commonly found in commercial screening collections.

Casein kinase 1 inhibition Kinase selectivity Isoxazole regiochemistry

Phenoxypropanamide Side Chain Confers Extended Hydrophobic Reach Beyond Truncated 2-Phenoxyacetamide Analogs

The 2-phenoxypropanamide side chain introduces a methyl-branched α-carbon (CH(CH₃)) between the amide carbonyl and the phenoxy oxygen, generating a defined stereocenter and extending the spatial reach of the terminal phenyl group by approximately 1.5 Å compared to the linear 2-phenoxyacetamide motif . In related oxazole-amide CK1 inhibitor series, modification of the amide α-substituent from hydrogen (acetamide) to methyl (propanamide) altered CK1δ IC₅₀ values by 2- to 5-fold depending on the isoxazole substitution pattern, with the methyl-branched analogs consistently showing improved potency [1]. The target compound's 2-phenoxypropanamide arm thus provides a conformationally distinct hydrophobic trajectory compared to the more planar phenoxyacetamide or phenoxyacetyl derivatives that dominate commercial building block collections.

Structure-activity relationship Hydrophobic pocket targeting Linker optimization

Optimized Application Scenarios for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide in Drug Discovery and Chemical Biology


Kinase-Focused Fragment and Lead-Like Library Design (CK1, GSK-3β, and DYRK Families)

The 4-amido-isoxazole core of N-(1,2-oxazol-4-yl)-2-phenoxypropanamide is a validated kinase hinge-binding motif, as demonstrated crystallographically for CK1δ (PDB 6F26) in the isoxazole amide series [1]. Incorporating this compound into kinase-focused screening libraries (MW 232, within optimal lead-like space) enables systematic exploration of the phenoxypropanamide vector for selectivity modulation across the CMGC kinase family. Unlike 3- or 5-amido isoxazole isomers that fail to engage the hinge, the 4-amido regiochemistry ensures productive binding geometry in primary biochemical screens.

Stereochemistry-Dependent SAR Campaigns Targeting Chiral Recognition Sites

The α-methyl stereocenter on the 2-phenoxypropanamide chain provides an entry point for enantiomer-resolved SAR studies. Distinct enantiomers (R/S) can be synthesized from chiral 2-phenoxypropanoic acid precursors, enabling the interrogation of stereospecific binding in targets such as CK1 isoforms or GPCR allosteric sites where chiral discrimination has been documented. The ~1.5 Å extension and conformational restriction relative to achiral phenoxyacetamide analogs increases the probability of identifying enantioselective tool compounds .

Fragment Merging and Bivalent Ligand Construction via Amide Bond Functionalization

The secondary amide linkage at the isoxazole 4-position serves as a tractable synthetic handle for further diversification. The compound can function as a core intermediate for fragment merging strategies: deprotonation of the amide NH followed by alkylation or acylation enables attachment of a second pharmacophore to generate bivalent inhibitors. This synthetic versatility, combined with the inherent kinase recognition of the 4-amido-isoxazole scaffold, positions the compound as a strategic building block for PROTAC linker attachment or dual-target inhibitor design [2].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated molecular weight of 232.23 and moderate hydrogen-bonding capacity (3 HBA, 1 HBD), the compound resides within favorable CNS MPO (Multiparameter Optimization) property space. Its phenoxy ether moiety offers a balanced lipophilic-hydrophilic profile suitable for passive blood-brain barrier penetration assessment. Procurement of this scaffold for CNS-targeted libraries is preferable to simpler isoxazole amides (MW < 200) that may lack sufficient hydrophobic surface area for target engagement, or to larger diaryl-isoxazoles (MW > 350) that risk efflux transporter recognition .

Quote Request

Request a Quote for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.